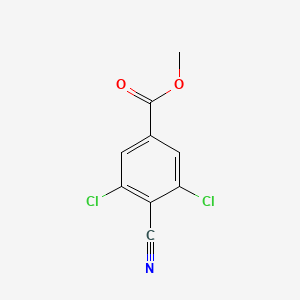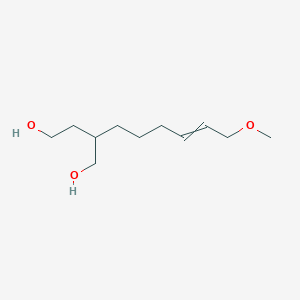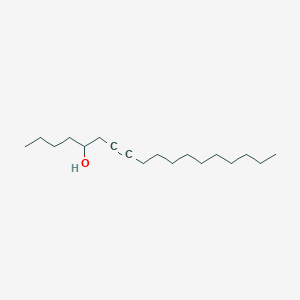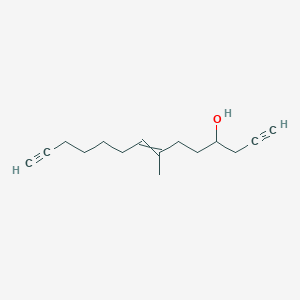
Methyl 3,5-dichloro-4-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dichloro-4-cyanobenzoate is an organic compound with the molecular formula C9H5Cl2NO2 It is a derivative of benzoic acid, featuring chlorine and cyano functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloro-4-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dichloro-4-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-dichloro-4-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 3,5-dichloro-4-aminobenzoate.
Hydrolysis: Formation of 3,5-dichloro-4-cyanobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3,5-dichloro-4-cyanobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 3,5-dichloro-4-cyanobenzoate involves its interaction with specific molecular targets. For instance, in organic synthesis, it can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of electron-withdrawing groups like chlorine and cyano enhances its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-cyanobenzoate
- Methyl 4-cyanobenzoate
- Methyl 3,5-dichlorobenzoate
Comparison
Methyl 3,5-dichloro-4-cyanobenzoate is unique due to the presence of both chlorine and cyano groups, which significantly influence its chemical reactivity and potential applications. Compared to methyl 3-cyanobenzoate and methyl 4-cyanobenzoate, the additional chlorine atoms in this compound enhance its electrophilic character, making it more suitable for specific synthetic applications.
Propiedades
Número CAS |
651059-00-6 |
|---|---|
Fórmula molecular |
C9H5Cl2NO2 |
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
methyl 3,5-dichloro-4-cyanobenzoate |
InChI |
InChI=1S/C9H5Cl2NO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3 |
Clave InChI |
SJDGKDIRXLWIPJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)




![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)



![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
